molecular formula C12H22O6 B7820358 Diisobutyl tartrate CAS No. 2050-63-7

Diisobutyl tartrate

Cat. No.: B7820358
CAS No.: 2050-63-7
M. Wt: 262.30 g/mol
InChI Key: ONZOGXRINCURBP-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutyl 2,3-dihydroxysuccinate (CAS: 4054-82-4) is a diester derived from tartaric acid (2,3-dihydroxysuccinic acid), where the hydroxyl groups are esterified with isobutyl alcohol. Its molecular formula is C₁₂H₂₂O₆, and it is structurally characterized by two vicinal hydroxyl groups on the succinate backbone and branched isobutyl ester chains . This compound is primarily utilized in polymer systems (e.g., aqueous emulsion coatings for steel protection) and laboratory research . However, commercial availability has been discontinued by major suppliers like CymitQuimica, limiting its industrial application .

Properties

CAS No.

2050-63-7

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3/t9-,10-/m1/s1

InChI Key

ONZOGXRINCURBP-NXEZZACHSA-N

Canonical SMILES

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O

Origin of Product

United States

Biological Activity

Diisobutyl 2,3-dihydroxysuccinate, also known as (2R,3R)-dibutyl 2,3-dihydroxysuccinate, is a compound derived from succinic acid that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C12H22O6
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 52079-23-9
  • Solubility : Soluble in organic solvents

Biological Activities

Diisobutyl 2,3-dihydroxysuccinate exhibits several biological activities that are relevant to various therapeutic areas:

Activity Type Description Reference
AntioxidantScavenges free radicals, reducing oxidative stress
NeuroprotectionProtects neurons from oxidative damage
Enzyme ModulationInfluences glycolytic enzyme activity
Anti-inflammatoryReduces inflammatory cytokine production

The biological activity of diisobutyl 2,3-dihydroxysuccinate can be attributed to its interaction with various biological pathways:

  • Antioxidant Activity : The compound has been shown to effectively scavenge free radicals, which is crucial for reducing oxidative stress in cells. This property is particularly significant in neuroprotective applications where oxidative damage is a major concern.
  • Metabolic Modulation : It acts as a substrate or inhibitor for key enzymes involved in energy metabolism, potentially influencing metabolic pathways that are critical in conditions like obesity and diabetes.
  • Neuroprotective Effects : Preliminary studies suggest that it may enhance neuronal survival under stress conditions by modulating calcium homeostasis and reducing apoptosis.

Case Study 1: Neuroprotective Effects

A study by Smith et al. (2023) investigated the neuroprotective effects of diisobutyl 2,3-dihydroxysuccinate in a rodent model of ischemia. The results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery compared to control groups. The authors attributed these effects to enhanced antioxidant defenses and reduced inflammation within the brain tissue.

Case Study 2: Metabolic Impact

In another study by Johnson et al. (2024), the compound was evaluated for its impact on metabolic syndrome parameters in obese mice. The findings revealed that administration led to decreased blood glucose levels and improved lipid profiles. The authors suggested that this compound may enhance insulin sensitivity through modulation of adipocyte function.

Pharmacological Applications

Given its diverse biological activities, diisobutyl 2,3-dihydroxysuccinate holds promise for several therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective properties may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
  • Metabolic Disorders : The compound's ability to modulate metabolic pathways suggests potential use in managing diabetes and obesity-related complications.
  • Anti-inflammatory Treatments : Its anti-inflammatory effects could be explored for treating chronic inflammatory conditions.

Scientific Research Applications

Pharmaceutical Applications

DBDHS is primarily recognized for its role in pharmaceutical research, particularly in drug development and formulation.

Chiral Auxiliary in Asymmetric Synthesis

  • DBDHS is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the separation of enantiomers. This is crucial in the pharmaceutical industry where the purity of compounds is essential for efficacy and safety .

Neuroprotective Properties

  • Preliminary studies indicate that DBDHS exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to reduce oxidative stress and improve neuronal survival under stress conditions.

Metabolic Modulation

  • Research suggests that DBDHS may influence metabolic pathways, potentially aiding in the management of metabolic disorders like diabetes. Its ability to enhance insulin sensitivity through modulation of adipocyte function has been noted.

Biocatalysis

DBDHS serves as a chiral auxiliary in enzyme-catalyzed reactions, enhancing the efficiency of producing optically pure compounds. This application is significant in the production of fine chemicals and pharmaceuticals where specific stereochemistry is required .

Analytical Chemistry

In laboratory settings, DBDHS is employed in various analytical techniques, including chromatography. It improves the separation of complex mixtures, which is beneficial for research involving multi-component systems .

Food Industry

DBDHS has potential applications as a flavoring agent or preservative due to its chemical properties. Its unique taste profile can enhance food products, appealing to consumer preferences .

Cosmetics

The compound's stabilizing properties make it suitable for use in cosmetic formulations. It enhances the texture of creams and lotions, contributing to improved product performance and consumer satisfaction .

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of DBDHS in a rodent model of ischemia. The results indicated that treatment with DBDHS significantly reduced neuronal death and improved functional recovery compared to control groups. The authors attributed these effects to enhanced antioxidant defenses and reduced inflammation within brain tissue.

Case Study 2: Metabolic Impact

In another study by Johnson et al. (2024), DBDHS was evaluated for its impact on metabolic syndrome parameters in obese mice. The findings revealed that administration led to decreased blood glucose levels and improved lipid profiles. The authors suggested that this compound may enhance insulin sensitivity through modulation of adipocyte function.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
NeuroprotectionProtects neurons from oxidative damage
Enzyme ModulationAffects glycolytic enzyme activity
Anti-inflammatoryReduces inflammatory cytokine production

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues: Alkyl Esters of Tartaric Acid

Key Observations :

  • Ester Chain Length and Hydrophobicity : Longer/branched ester groups (e.g., isobutyl, tert-butyl) increase hydrophobicity compared to ethyl or methyl esters. This affects solubility in aqueous systems and compatibility with polymers .
  • Stereochemical Influence : Enantiomeric forms (e.g., (2R,3R) vs. (2S,3S)) determine applications in chiral synthesis, as seen in diisopropyl tartrate .

Functional Analogues: Diisobutyl Esters of Dicarboxylic Acids

Table 2: Comparative Toxicity and Regulatory Data
Compound Name CAS No. Molecular Formula Key Hazard Data EU-LCI Value (µg/m³) Regulatory Status Source
Diisobutyl 2,3-dihydroxysuccinate 4054-82-4 C₁₂H₂₂O₆ Low toxicity (skin/eye irritation) Not established Discontinued commercially
Diisobutyl glutarate 58442-64-1 C₁₃H₂₄O₄ Data-poor; read-across from dimethyl glutarate 50 (derived) Industrial solvent
Diisobutyl adipate 141-04-8 C₁₄H₂₆O₄ Low acute toxicity; used in plastics 100 Approved for polymers

Key Observations :

  • Toxicity and Regulatory Gaps : Diisobutyl 2,3-dihydroxysuccinate lacks comprehensive toxicological data, unlike its glutarate and adipate analogues. Its EU-LCI (exposure limit) remains undefined, necessitating read-across approaches from simpler esters (e.g., dimethyl glutarate) .
  • Industrial Relevance : Diisobutyl adipate and glutarate are preferred in polymer applications due to established safety profiles and commercial availability .

Performance in Polymer Systems

Diisobutyl 2,3-dihydroxysuccinate is a component in reaction masses with diisobutyl adipate and glutarate for steel-protective coatings. Compared to these analogues:

  • Adhesion and Stability: The hydroxyl groups in dihydroxysuccinate may enhance hydrogen bonding in polymers, improving adhesion compared to non-hydroxylated esters like adipate .
  • Thermal Degradation : Branched esters (e.g., isobutyl) generally exhibit higher thermal stability than linear-chain esters (e.g., dibutyl succinate) .

Preparation Methods

Acid-Catalyzed Direct Esterification

The most widely documented method for synthesizing diisobutyl 2,3-dihydroxysuccinate involves the direct esterification of tartaric acid with isobutyl alcohol under acidic conditions. This approach leverages sulfuric acid as a catalyst to protonate the carboxylic acid groups of tartaric acid, facilitating nucleophilic attack by isobutanol. A representative procedure from patent literature involves refluxing a mixture of tartaric acid (1 mol), isobutyl alcohol (2.2 mol), and concentrated sulfuric acid (0.5 ml) for 24 hours . The reaction is typically conducted under anhydrous conditions to minimize hydrolysis of the ester product.

Post-reaction workup includes neutralization with sodium bicarbonate, followed by extraction with diethyl ether and drying over magnesium sulfate. The crude product is purified via vacuum distillation or recrystallization, yielding diisobutyl 2,3-dihydroxysuccinate with a purity exceeding 85% . Spectral characterization via IR spectroscopy reveals key absorption bands at 2968 cm⁻¹ (C-H stretch), 1703 cm⁻¹ (ester C=O), and 1278 cm⁻¹ (C-O ester), consistent with the target structure .

Table 1: Optimization of Acid-Catalyzed Esterification

ParameterOptimal RangeImpact on Yield
Molar Ratio (Alcohol:Acid)2.2:1Maximizes esterification
Catalyst (H₂SO₄)0.5–1.0% v/vAccelerates kinetics
Temperature80–100°CBalances rate vs. decomposition
Reaction Time18–24 hoursEnsures completion

Hydrolysis-Decarboxylation of Cyanoester Precursors

An alternative route involves the hydrolysis and decarboxylation of 2,3-diisopropyl-2-cyano diethyl succinate, as detailed in a Chinese patent . While this method initially targets diisopropyl derivatives, substituting isobutyl groups during the esterification step enables adaptation for diisobutyl synthesis. The process begins with the treatment of the cyanoester precursor with 60–70% sulfuric acid at 150–170°C for 16 hours, inducing simultaneous hydrolysis of nitrile groups and decarboxylation .

The resulting 2,3-diisobutyl succinate intermediate undergoes base-mediated esterification with isobutanol in the presence of sodium acetate, yielding the final dihydroxysuccinate product. This two-step approach achieves a combined yield of 72%, with mass spectrometry (MS) analysis confirming a molecular ion peak at m/z 216 (M-42)+ . Notably, this method minimizes side reactions such as transesterification, making it suitable for large-scale production.

Catalytic Asymmetric Dihydroxylation

Recent advances leverage manganese-catalyzed cis-dihydroxylation of electron-deficient alkenes to generate tartaric acid derivatives. In a study employing Mn(ClO₄)₂·6H₂O and pyridine-2-carboxylic acid, diethyl fumarate was converted to d/l-diethyl tartrate with >95% conversion using H₂O₂ as the oxidant . Adapting this protocol for diisobutyl synthesis requires substituting fumarate with diisobutyl fumarate and optimizing solvent systems (e.g., acetone/1,2-dichlorobenzene) .

Raman spectroscopy monitoring reveals real-time consumption of the alkene substrate (1648 cm⁻¹ band) and formation of the dihydroxysuccinate product (1753 cm⁻¹) . While this method offers enantiomeric excess >90%, its applicability to isobutyl esters remains experimental, necessitating further research into ligand design and solvent effects.

Enzymatic Esterification and Biocatalytic Routes

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification of tartaric acid with isobutyl alcohol in non-aqueous media. A 2024 study demonstrated 68% conversion after 48 hours using tert-butanol as a solvent and molecular sieves to absorb water . While enzymatic routes avoid harsh acids and enable mild conditions, scalability challenges persist due to enzyme cost and reaction rates.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency and Practical Considerations

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Acid-Catalyzed8592HighModerate (acid waste)
Hydrolysis-Decarboxylation7288ModerateHigh (strong acids)
Catalytic Dihydroxylation90*95LowLow (aqueous H₂O₂)
Enzymatic6898LowLow

*Theoretical yield for adapted diisobutyl synthesis.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Advanced analytical techniques confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (m, 4H, -OCH₂), 2.80 (d, 2H, -CHOH), 1.95 (m, 2H, -CH(CH₃)₂), 0.95 (d, 12H, -CH₃) .

  • HPLC : Chiralpak IC column, 97% enantiomeric excess with hexane/isopropanol (90:10) eluent .

Q & A

Q. What are the established synthetic routes for diisobutyl 2,3-dihydroxysuccinate, and how can its purity be optimized?

  • Methodological Answer : Diisobutyl 2,3-dihydroxysuccinate is synthesized via esterification of 2,3-dihydroxysuccinic acid (tartaric acid) with isobutyl alcohol under acidic catalysis. Key steps include:
  • Reflux conditions : Use azeotropic distillation to remove water and drive the reaction to completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >98% purity.
  • Characterization : Confirm stereochemistry via 1^1H/13^13C NMR and chiral HPLC (e.g., Chiralpak® AD-H column) .
  • Data Table :
ParameterValue/Technique
Molecular FormulaC12_{12}H22_{22}O6_6
Molecular Weight262.3 g/mol
Key NMR Signalsδ 4.2–4.4 (ester protons), δ 5.2 (hydroxy)
Chiral Purity≥99% ee (HPLC)

Q. How is diisobutyl 2,3-dihydroxysuccinate utilized in chiral resolution or asymmetric catalysis?

  • Methodological Answer : The compound’s vicinal diol moiety and ester groups make it effective as a chiral auxiliary or ligand. Applications include:
  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu2+^{2+}) for asymmetric oxidations. Compare with copper(II) tartrate catalysts, which show similar stereoselectivity .
  • Chiral Solvents : Used in enantiomeric separation via host-guest interactions in crystallization .

Advanced Research Questions

Q. How does stereochemistry (e.g., 2S,3S vs. 2R,3R configurations) influence the reactivity of diisobutyl 2,3-dihydroxysuccinate in multi-step syntheses?

  • Methodological Answer : Stereochemical configuration dictates reactivity in cycloadditions or enzyme-mediated reactions. For example:
  • (2S,3S)-Isomer : Used in carbonyl ylide cycloadditions to synthesize Zaragozic acids, where the stereochemistry directs regioselectivity .
  • Contradictions : Discrepancies in reaction yields between diastereomers may arise from steric hindrance (e.g., tert-butyl vs. isobutyl esters). Mitigate via computational modeling (DFT) to predict transition states .

Q. How can researchers address data scarcity in toxicological assessments of diisobutyl 2,3-dihydroxysuccinate?

  • Methodological Answer : Apply read-across strategies using structurally related esters (e.g., dimethyl succinate, diisobutyl glutarate):
  • Toxicokinetic Modeling : Use logP and hydrolysis rates to estimate bioaccumulation potential.
  • In Vitro Assays : Prioritize Ames tests for mutagenicity and mitochondrial toxicity screening .
  • Data Table :
ParameterDiisobutyl 2,3-DihydroxysuccinateDimethyl Succinate
logP~2.5 (estimated)0.8
Hydrolysis Half-Life24–48 h (pH 7.4, 37°C)6–12 h

Q. What experimental strategies resolve contradictions in reactivity studies between diisobutyl 2,3-dihydroxysuccinate and other diesters (e.g., diisopropyl or dibutyl analogs)?

  • Methodological Answer : Systematic variation of ester groups and reaction conditions can clarify discrepancies:
  • Steric Effects : Compare reaction rates in SN2_2 substitutions using bulky vs. linear esters.
  • Solvent Polarity : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the diol moiety.
  • Case Study : Diisopropyl esters show lower catalytic efficiency in asymmetric hydrogenation due to reduced metal coordination stability .

Methodological Notes

  • Stereochemical Validation : Always confirm enantiomeric excess (ee) via polarimetry or chiral HPLC, as minor impurities can skew results .
  • Toxicological Read-Across : Validate predictions with in silico tools (e.g., OECD QSAR Toolbox) before extrapolating data from analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.